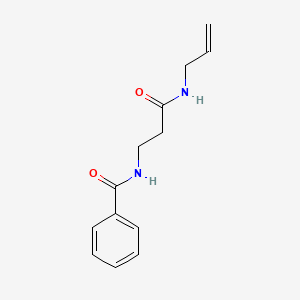
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide, also known as PPAP, is a synthetic compound that has gained interest in scientific research due to its potential effects on the central nervous system. PPAP has shown promise as a potential treatment for depression, ADHD, and other neurological disorders. In
Mécanisme D'action
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide's mechanism of action involves its ability to selectively inhibit the reuptake of dopamine. This inhibition leads to an increase in the availability of dopamine in the brain, which can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
Research has shown that 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can have a number of biochemical and physiological effects on the body. These effects include increased dopamine release, increased dopamine turnover, and increased dopamine receptor density. In addition, 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide has been shown to increase the release of norepinephrine and serotonin, two neurotransmitters that are also involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide in lab experiments is its ability to selectively inhibit dopamine reuptake. This allows researchers to study the effects of dopamine on the brain without the confounding effects of other neurotransmitters. However, one limitation of using 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide in lab experiments is its potential for abuse. 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide has been shown to have stimulant-like effects and could be abused if not used appropriately.
Orientations Futures
There are a number of future directions for 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide research. One area of interest is its potential as a treatment for depression and other mood disorders. Research has shown that 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can improve mood and motivation, and further studies are needed to determine its effectiveness as a treatment for these disorders. Additionally, 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide's potential as a cognitive enhancer is an area of interest for researchers. Studies have shown that 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can improve cognitive function, and further research is needed to determine its potential in this area. Finally, the potential for 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide abuse is an area of concern, and future research should focus on developing strategies to prevent its misuse.
Méthodes De Synthèse
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide can be synthesized through a multi-step process involving the reaction of phenylformamide with prop-2-en-1-ylamine. This reaction produces an intermediate product that is then reacted with acetic anhydride and sodium acetate to yield 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide.
Applications De Recherche Scientifique
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide has been the subject of numerous scientific studies due to its potential effects on the central nervous system. Research has shown that 3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide acts as a selective dopamine reuptake inhibitor, meaning it increases the availability of dopamine in the brain. This increased availability of dopamine has been linked to improved mood, increased motivation, and improved cognitive function.
Propriétés
IUPAC Name |
N-[3-oxo-3-(prop-2-enylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-14-12(16)8-10-15-13(17)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCKQSAOWZEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCNC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylformamido)-N-(prop-2-en-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)

![4-[2-[[5-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B7471270.png)

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)



![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)